

Methyl 4-cyanobenzoate physicochemical properties

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Compound of Interest

Compound Name: **Methyl 4-cyanobenzoate**

Cat. No.: **B141460**

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 4-Cyanobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl 4-cyanobenzoate**. The information is curated for professionals in research and development, with a focus on data accuracy, experimental reproducibility, and clear visualization of related processes.

Core Physicochemical Properties

Methyl 4-cyanobenzoate is a white to off-white crystalline solid. It is an important intermediate in the synthesis of various organic compounds. Below is a summary of its key physicochemical properties.

Data Presentation

Property	Value	Citations
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2] [3]
Molecular Weight	161.16 g/mol	[1] [2] [3]
Melting Point	65-67 °C	
Boiling Point	142-144 °C at 12 mmHg	[4]
Density	~1.248 g/cm ³ (estimate)	[4]
Solubility	Insoluble in water; Soluble in chloroform and ethyl acetate.	[3] [4]
Appearance	White to off-white crystalline powder	
CAS Number	1129-35-7	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of **methyl 4-cyanobenzoate** are provided below.

Synthesis of Methyl 4-Cyanobenzoate from 4-Cyanobenzoic Acid

This protocol describes a general and effective method for the synthesis of **methyl 4-cyanobenzoate** via Fischer esterification of 4-cyanobenzoic acid.[\[5\]](#)

Materials:

- 4-Cyanobenzoic acid
- Methanol (MeOH)
- Toluene
- Monolith-SO₃H (sulfonated monolith catalyst) or concentrated sulfuric acid

- Diethyl ether (Et₂O)
- Argon (Ar) gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

Procedure:

- To a test tube or round-bottom flask, add 4-cyanobenzoic acid (500 μ mol) and the acid catalyst (e.g., monolith-SO₃H, 100 wt%).
- Add toluene (0.5 mL) to the mixture.
- Add methanol (30.3 μ L, 750 μ mol) followed by an additional 0.5 mL of toluene.
- The reaction mixture is stirred under an inert argon atmosphere (e.g., using a balloon).
- Heat the mixture to 80 °C and maintain this temperature for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a cotton plug to remove the solid catalyst and wash the residue with diethyl ether (15 mL).
- The filtrate is concentrated under reduced pressure (in vacuo) to remove the solvent.
- The crude product is purified by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield pure **methyl 4-cyanobenzoate**.^[5]

Determination of Melting Point

The melting point is a critical indicator of purity. The following is a standard protocol for its determination.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample of **methyl 4-cyanobenzoate** is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (65-67 °C).
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point (at reduced pressure)

The boiling point of **methyl 4-cyanobenzoate** is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

- Short-path distillation apparatus or a similar setup for vacuum distillation
- Round-bottom flask
- Thermometer and a thermometer adapter

- Vacuum source and a manometer
- Heating mantle

Procedure:

- Place a small amount of **methyl 4-cyanobenzoate** in the round-bottom flask with a boiling chip.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Position the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.
- Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level (e.g., 12 mmHg).
- Begin heating the sample gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

Instrumentation and Conditions:

- Instrument: 400 MHz NMR Spectrometer for ¹H NMR and 101 MHz for ¹³C NMR.[6]
- Solvent: Deuterated chloroform (CDCl₃).[6]
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

- Dissolve approximately 5-10 mg of **methyl 4-cyanobenzoate** in about 0.6-0.7 mL of CDCl_3 in a clean, dry NMR tube.
- Cap the tube and invert it several times to ensure the solution is homogeneous.

Data Acquisition:

- Place the NMR tube in the spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

Expected ^1H NMR Data (400 MHz, CDCl_3):

- δ 8.12 (d, $J = 8.0$ Hz, 2H)
- δ 7.73 (d, $J = 8.0$ Hz, 2H)
- δ 3.94 (s, 3H)^[6]

Expected ^{13}C NMR Data (101 MHz, CDCl_3):

- δ 165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7^[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation and Conditions:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation (ATR):

- Place a small amount of the solid **methyl 4-cyanobenzoate** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation and Conditions:

- Technique: Electrospray Ionization (ESI-MS).[\[6\]](#)

Sample Preparation:

- Prepare a dilute solution of **methyl 4-cyanobenzoate** in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the mass spectrometer's ion source.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode.

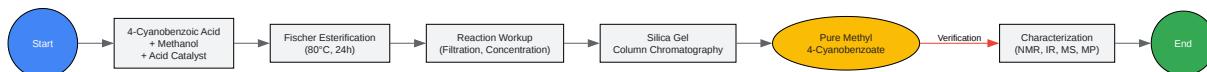
Expected Data (ESI-MS):

- $m/z = 162$ $[M+H]^+$ [\[6\]](#)

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and verification of **methyl 4-cyanobenzoate**.



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